molecular formula C₆H₈O₉S B1144723 L-AscorbicAcid3-Sulfate CAS No. 22430-27-9

L-AscorbicAcid3-Sulfate

Cat. No.: B1144723
CAS No.: 22430-27-9
M. Wt: 256.19
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Ascorbic Acid 3-Sulfate is a derivative of L-Ascorbic Acid, commonly known as vitamin C. This compound is characterized by the addition of a sulfate group at the third carbon position of the L-Ascorbic Acid molecule. L-Ascorbic Acid 3-Sulfate retains many of the beneficial properties of its parent compound, including its antioxidant activity, but also exhibits unique characteristics due to the presence of the sulfate group.

Mechanism of Action

Target of Action

Ascorbic acid 3-sulfate, also known as L-AscorbicAcid3-Sulfate or l-ascorbic acid 3-sulfate, primarily targets small-molecule antioxidants, including tocopherol, glutathione, and thioredoxin . It also serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation .

Mode of Action

Ascorbic acid 3-sulfate interacts with its targets in a complex manner. It can stimulate the biosynthesis and activation of antioxidant enzymes, such as superoxide dismutase, catalase, or glutathione peroxidase . It forms a complex with Fe 3+ followed by reduction to Fe 2+, which may potentiate free radical production .

Biochemical Pathways

Ascorbic acid 3-sulfate affects several biochemical pathways. It plays a role in gene expression, differentiation, and redox homeostasis . It also contributes to the maintenance of the vascular system, the reduction of atherogenesis through regulation of collagen synthesis, and the production of prostacyclin and nitric oxide . Furthermore, it is involved in the conversion of the neurotransmitter dopamine to norepinephrine, in peptide amidation, and in tyrosine metabolism .

Pharmacokinetics

The pharmacokinetics of ascorbic acid 3-sulfate involve its absorption, distribution, metabolism, and excretion (ADME). Ascorbic acid 3-sulfate is a water-soluble vitamin that is used to correct vitamin C deficiency and to increase the intestinal absorption of iron . .

Result of Action

The molecular and cellular effects of ascorbic acid 3-sulfate’s action are diverse. It acts as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress . It also supports the action of other exogenous antioxidants, mainly polyphenols . Moreover, it can have pro-oxidant effects in the presence of free transition metals .

Action Environment

The action of ascorbic acid 3-sulfate can be influenced by various environmental factors. For instance, its antioxidant properties can be enhanced in the presence of other antioxidants, while its pro-oxidant effects can be triggered in the presence of free transition metals . Additionally, the scarcity of ascorbic acid in typical cell cultures raises concerns about their ability to accurately recapitulate toxic and other responses in vivo .

Biochemical Analysis

Biochemical Properties

L-Ascorbic Acid 3-Sulfate, like its parent compound ascorbic acid, is likely to participate in various biochemical reactions. Ascorbic acid is known for its antioxidant properties, readily scavenging reactive oxygen and nitrogen species associated with lipid peroxidation, DNA damage, and protein alteration

Cellular Effects

Ascorbic acid is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It’s reasonable to hypothesize that L-Ascorbic Acid 3-Sulfate might have similar effects, but specific studies are required to confirm this.

Molecular Mechanism

Ascorbic acid acts as a reducing agent, donating electrons in various biochemical reactions . It’s possible that L-Ascorbic Acid 3-Sulfate might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

L-Ascorbic Acid 3-Sulfate is likely involved in similar metabolic pathways as ascorbic acid. Ascorbic acid is part of the L-galactose pathway and D-galacturonic acid pathway . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . It’s plausible that L-Ascorbic Acid 3-Sulfate might be involved in similar pathways.

Transport and Distribution

Ascorbic acid is known to cross the lipid bilayer by unassisted diffusion and active transport by sodium vitamin C transporter (SVCT) membrane proteins . L-Ascorbic Acid 3-Sulfate might be transported and distributed in a similar manner.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Ascorbic Acid 3-Sulfate typically involves the sulfation of L-Ascorbic Acid. One common method is the reaction of L-Ascorbic Acid with sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure the selective sulfation at the third carbon position.

Industrial Production Methods: Industrial production of L-Ascorbic Acid 3-Sulfate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: L-Ascorbic Acid 3-Sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to dehydroascorbic acid 3-sulfate.

    Reduction: It can be reduced back to L-Ascorbic Acid under certain conditions.

    Substitution: The sulfate group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophilic reagents such as amines or thiols can facilitate substitution reactions.

Major Products:

    Oxidation: Dehydroascorbic acid 3-sulfate.

    Reduction: L-Ascorbic Acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

L-Ascorbic Acid 3-Sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It serves as a model compound to study the metabolism and transport of sulfated molecules in biological systems.

    Medicine: It is investigated for its potential therapeutic effects, including its antioxidant and anti-inflammatory properties.

    Industry: It is used in the formulation of cosmetic and pharmaceutical products due to its stability and bioactivity.

Comparison with Similar Compounds

  • L-Ascorbic Acid 2-Sulfate
  • L-Ascorbic Acid 6-Sulfate
  • Dehydroascorbic Acid 3-Sulfate

L-Ascorbic Acid 3-Sulfate stands out due to its unique structural features and versatile applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O9S/c7-1-2(8)4-5(15-16(11,12)13)3(9)6(10)14-4/h2,4,7-9H,1H2,(H,11,12,13)/t2-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFZPSQPKNIVMT-ZAFYKAAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)OS(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)OS(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401286477
Record name L-Ascorbic acid, 3-(hydrogen sulfate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22430-27-9
Record name L-Ascorbic acid, 3-(hydrogen sulfate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22430-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Ascorbic acid, 3-(hydrogen sulfate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ascorbic acid 3-sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240641
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-AscorbicAcid3-Sulfate
Reactant of Route 2
L-AscorbicAcid3-Sulfate
Reactant of Route 3
L-AscorbicAcid3-Sulfate
Reactant of Route 4
L-AscorbicAcid3-Sulfate
Reactant of Route 5
L-AscorbicAcid3-Sulfate
Reactant of Route 6
L-AscorbicAcid3-Sulfate
Customer
Q & A

Q1: What is the significance of the ferric chloride reaction with L-Ascorbic Acid 3-Phosphate and how does it relate to L-Ascorbic Acid 3-Sulfate?

A: The reaction of L-Ascorbic Acid 3-Phosphate with ferric chloride produces a wine-red complex, indicating chelation []. This reaction is crucial because it highlights the importance of the enolic group and a vicinal phosphate group for chelate formation. Although the provided research doesn't directly investigate the ferric chloride reaction with L-Ascorbic Acid 3-Sulfate, it states that this compound, unlike L-Ascorbic Acid 3-Phosphate, does not produce a color reaction with ferric chloride []. This suggests that the presence of a phosphate group, rather than a sulfate group, is essential for the observed chelation with iron (III) in this context.

Q2: The research mentions the nonenzymic sulfation of androsterone with L-Ascorbic Acid 3-Sulfate. Can you elaborate on the significance of this finding?

A: While the provided abstract [] doesn't detail the study's findings, the mention of nonenzymic sulfation of androsterone with L-Ascorbic Acid 3-Sulfate suggests a potential biological role of this compound. Sulfation is a common biological modification that can alter a molecule's properties and functions. Further investigation into this nonenzymatic reaction could reveal whether L-Ascorbic Acid 3-Sulfate acts as a sulfate donor in biological systems and its potential implications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.